2-{[(4-chlorophenyl)carbonyl]amino}-N-(4-methylbenzyl)benzamide
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Overview
Description
2-(4-Chlorobenzamido)-N-[(4-methylphenyl)methyl]benzamide is an organic compound with a complex structure, characterized by the presence of chlorobenzamido and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzamido)-N-[(4-methylphenyl)methyl]benzamide typically involves the reaction of 4-chlorobenzoic acid with 4-methylbenzylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions is crucial to ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzamido)-N-[(4-methylphenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzamido group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-(4-Chlorobenzamido)-N-[(4-methylphenyl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzamido)-N-[(4-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-chlorobenzamido)benzoate
- Diethyl 2-(4-chlorobenzamido)-2-(2-oxo-1,2-dihydroquinolin-4-yl)methylmalonate
Uniqueness
2-(4-Chlorobenzamido)-N-[(4-methylphenyl)methyl]benzamide stands out due to its unique combination of chlorobenzamido and methylphenyl groups, which confer specific chemical properties and biological activities. Its structural features make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C22H19ClN2O2 |
---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C22H19ClN2O2/c1-15-6-8-16(9-7-15)14-24-22(27)19-4-2-3-5-20(19)25-21(26)17-10-12-18(23)13-11-17/h2-13H,14H2,1H3,(H,24,27)(H,25,26) |
InChI Key |
WMFAKEUCRDKTMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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